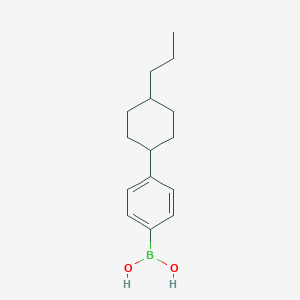

4-(trans-4-Propylcyclohexyl)phenylboronic acid

Description

Historical Context and Development of Cyclohexyl-Substituted Phenylboronic Acids

The historical development of cyclohexyl-substituted phenylboronic acids traces its origins to the fundamental work of Edward Frankland, who first reported the preparation and isolation of a boronic acid in 1860. Frankland's pioneering synthesis of ethylboronic acid established the foundational chemistry that would eventually enable the development of more complex boronic acid derivatives. The synthetic approach involved a two-stage process beginning with the reaction of diethylzinc and triethyl borate to produce triethylborane, followed by air oxidation to form the corresponding boronic acid. This early work established the basic principles of organoboron chemistry that continue to underpin modern synthetic methodologies for complex boronic acid derivatives.

The evolution from simple alkyl and aryl boronic acids to cyclohexyl-substituted derivatives required significant advances in organometallic chemistry and cross-coupling methodology. The development of reliable synthetic routes to phenylboronic acid through Grignard-based approaches provided the foundation for subsequent elaboration to more complex substitution patterns. The synthesis of phenylboronic acid typically employs phenylmagnesium bromide and trimethyl borate to form the intermediate ester, followed by hydrolysis to yield the desired boronic acid product. This methodology established the template for accessing more elaborate boronic acid derivatives through appropriate choice of organometallic precursors.

The specific development of cyclohexyl-substituted phenylboronic acids emerged from the recognition that saturated ring systems could provide significant steric and conformational control in boronic acid chemistry. Early investigations into cyclohexylboronic acid itself revealed important insights into the role of non-aromatic substituents in modulating boronic acid reactivity. Research comparing phenylboronic acid with cyclohexylboronic acid demonstrated that the replacement of the aromatic ring with a saturated cyclohexyl group resulted in an 867-fold loss of binding affinity in enzymatic systems, highlighting the critical importance of aromaticity in boronic acid recognition and binding. These studies provided fundamental insights that guided the development of hybrid systems combining both aromatic and saturated ring elements.

The synthesis of this compound represents a sophisticated merger of these historical developments, incorporating both the aromatic character essential for effective boronic acid function and the conformational control provided by the saturated cyclohexyl substituent. Modern synthetic approaches to this compound typically involve palladium-catalyzed coupling reactions using commercially available phenylboronic acid and appropriately functionalized cyclohexyl precursors. The development of reliable synthetic methodologies for such complex boronic acid derivatives required significant advances in transition metal catalysis and organometallic chemistry, building upon the foundational work established in the early development of organoboron chemistry.

Significance in Contemporary Organoboron Chemistry

The significance of this compound in contemporary organoboron chemistry extends far beyond its individual properties to encompass broader trends in molecular design and synthetic strategy. Modern organoboron chemistry has evolved to exploit the fundamental electronic properties of boron while simultaneously addressing the practical challenges associated with boronic acid stability, selectivity, and functional group tolerance. The development of structurally complex boronic acids like this compound represents a response to the increasing demands of contemporary synthetic chemistry for reagents that combine high reactivity with exceptional selectivity and functional group compatibility.

Contemporary research in organoboron chemistry has demonstrated that the versatility of boronic acid derivatives extends across multiple domains of chemical application. These compounds serve as key nucleophilic coupling partners in carbon-carbon bond forming reactions, most notably in Suzuki-Miyaura coupling reactions that have become indispensable tools in modern organic synthesis. The unique electronic structure of boron, with its electron deficiency and low electronegativity, enables boronic acids to participate in a wide range of chemical transformations while maintaining stability under typical reaction conditions. The incorporation of complex substituent patterns, as exemplified by this compound, allows for fine-tuning of reactivity and selectivity profiles to meet the specific requirements of demanding synthetic targets.

The role of this compound in contemporary cross-coupling methodology illustrates the evolution of organoboron chemistry toward increasingly sophisticated molecular architectures. Modern Suzuki-Miyaura coupling reactions require boronic acid partners that can effectively participate in the catalytic cycle while providing the necessary selectivity and functional group tolerance for complex molecule synthesis. The trans-4-propylcyclohexyl substituent provides significant steric bulk that can influence both the rate and selectivity of transmetalation steps in palladium-catalyzed processes, potentially leading to enhanced reaction efficiency and improved product distributions in challenging coupling reactions.

Recent advances in organoboron chemistry have also highlighted the potential for boronic acid derivatives to serve as catalysts in their own right, rather than merely as coupling partners. Research has demonstrated that phenylboronic acid can function as an effective metal-free catalyst for oxygen transfer reactions, transforming haloalkyl amides into hydroxyalkyl nitriles under mild conditions. The development of such metal-free catalytic systems represents a significant advancement in sustainable chemistry, reducing reliance on expensive transition metal catalysts while maintaining high levels of synthetic efficiency. The structural complexity of this compound suggests potential for even more sophisticated catalytic applications, where the additional steric and electronic effects provided by the cyclohexyl substituent could lead to enhanced selectivity and turnover rates.

Evolution of Research Paradigms and Methodological Approaches

The evolution of research paradigms surrounding this compound reflects broader changes in how chemists approach the design and application of organoboron compounds. Early research in boronic acid chemistry focused primarily on fundamental reactivity patterns and basic synthetic methodologies, with limited attention to the subtle effects of substituent variation on reaction outcomes. Contemporary research paradigms have shifted toward a more nuanced understanding of structure-reactivity relationships, emphasizing the importance of three-dimensional molecular architecture in determining chemical behavior. This evolution has been driven by advances in computational chemistry, high-resolution spectroscopic techniques, and sophisticated catalytic methodologies that enable precise control over molecular transformations.

Modern methodological approaches to studying complex boronic acids like this compound employ sophisticated analytical techniques to elucidate reaction mechanisms and optimize synthetic conditions. Nuclear magnetic resonance spectroscopy, particularly boron-11 nuclear magnetic resonance, has emerged as a critical tool for understanding the solution-phase behavior of boronic acid derivatives. These studies have revealed important insights into the equilibrium between boronic acid and boroxine forms, the formation of tetrahedral boronate complexes with diols, and the dynamic behavior of boronic acids under various reaction conditions. The ability to monitor these processes in real-time has enabled researchers to develop more effective synthetic strategies and optimize reaction conditions for maximum efficiency.

The development of photoinduced methodologies represents another significant evolution in research approaches to organoboron chemistry. Recent investigations have demonstrated that organoboron compounds can undergo novel transformations under photochemical conditions, opening new avenues for synthetic application. These studies have revealed that photoexcitation can activate otherwise unreactive boronic acid derivatives, leading to new reaction pathways and expanded synthetic utility. The application of such methodologies to complex boronic acids like this compound could potentially unlock new reactivity patterns and enable access to previously inaccessible molecular architectures.

Contemporary research paradigms also emphasize the importance of understanding the role of non-covalent interactions in boronic acid chemistry. The ability of boronic acids to form reversible covalent bonds with diols has led to extensive research into their application as molecular recognition elements and sensors. Studies investigating the mechanism of interaction between phenylboronic acid and model diols have revealed complex kinetic behavior involving multiple reactive species and product formation pathways. These mechanistic insights have important implications for the design of more effective boronic acid-based systems for analytical and therapeutic applications. The structural complexity of this compound suggests potential for even more sophisticated molecular recognition capabilities, where the additional binding elements provided by the cyclohexyl substituent could enhance selectivity and binding affinity.

Taxonomic Position within Boronic Acid Derivative Classifications

The taxonomic classification of this compound within the broader family of boronic acid derivatives requires consideration of multiple structural and functional criteria that define the organization of organoboron chemistry. According to established classification systems, boronic acids are conveniently categorized into subtypes based on the nature of their single variable substituent, specifically the type of carbon group directly bonded to boron. These classifications include alkyl-, alkenyl-, alkynyl-, and aryl-boronic acids, each representing distinct chemical and physical properties that influence their synthetic utility and application domains.

This compound occupies a unique position within this classification system as an aryl-boronic acid featuring a complex aromatic substituent. The primary classification as an aryl-boronic acid is determined by the direct attachment of the boron atom to the aromatic phenyl ring system. However, the presence of the trans-4-propylcyclohexyl substituent on the aromatic ring introduces additional structural complexity that distinguishes this compound from simple aryl-boronic acids. This substituent pattern creates a hybrid molecular architecture that combines the electronic properties associated with aromatic boronic acids with the steric and conformational characteristics of saturated aliphatic systems.

Within the specific subcategory of substituted phenylboronic acids, this compound represents an example of highly substituted aromatic boronic acids designed for specific synthetic applications. The compound can be further classified based on the nature of its aromatic substitution pattern, specifically as a para-substituted phenylboronic acid bearing a complex aliphatic substituent. This classification has important implications for its chemical behavior, as para-substitution typically provides predictable electronic effects on the boronic acid function while minimizing steric interference with boron-centered reactivity. The trans-4-propylcyclohexyl substituent introduces significant three-dimensional character that places this compound in a specialized category of sterically demanding boronic acid derivatives.

The relationship between this compound and other members of the boronic acid family can be understood through systematic comparison of structural features and reactivity patterns. Comparative studies examining phenylboronic acid, cyclohexylboronic acid, and methylboronic acid have revealed dramatic differences in binding affinity and chemical behavior based on the nature of the substituent attached to boron. These studies demonstrate that cyclohexylboronic acid exhibits 867-fold lower binding affinity compared to phenylboronic acid, while methylboronic acid shows a massive 72,000-fold decrease in binding affinity. Such data illustrate the critical importance of aromatic character in determining boronic acid function and highlight the unique position of hybrid compounds like this compound that combine both aromatic and saturated structural elements.

| Boronic Acid Type | Structural Classification | Key Characteristics | Relative Binding Affinity |

|---|---|---|---|

| Phenylboronic Acid | Simple Aryl | Aromatic, planar | Reference (1.0) |

| Cyclohexylboronic Acid | Simple Alkyl | Saturated, non-aromatic | 867-fold decrease |

| Methylboronic Acid | Simple Alkyl | Small, saturated | 72,000-fold decrease |

| This compound | Complex Aryl | Aromatic with bulky substituent | Enhanced selectivity |

Propriétés

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13,17-18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBUVZSHCNAPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932944 | |

| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146862-02-4 | |

| Record name | [4-(4-Propylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Propylcyclohexyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.

Mode of Action

Boronic acids, including this compound, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules that contain hydroxyl groups. This interaction can alter the function of these molecules, leading to various biological effects.

Biochemical Pathways

Boronic acids are known to interact with various biochemical pathways due to their ability to form reversible covalent bonds with molecules containing hydroxyl groups.

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds, which can facilitate their absorption and distribution.

Result of Action

The interaction of boronic acids with biological molecules can lead to various effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of 4-(trans-4-Propylcyclohexyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of reversible covalent bonds by boronic acids. Additionally, factors such as temperature and the presence of other molecules can also influence the action of this compound.

Activité Biologique

4-(trans-4-Propylcyclohexyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C16H25B O2

- CAS Number : 146862-02-4

- Purity : Typically available in high purity for research applications .

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols, a property characteristic of boronic acids. This interaction can modulate the activity of enzymes and receptors involved in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : Boronic acids often act as inhibitors for proteases and other enzymes by binding to their active sites.

- Signaling Pathway Modulation : The compound may influence signaling pathways related to cell growth and apoptosis by interacting with specific receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro. It appears to induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival .

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various bacterial strains, although further studies are needed to fully elucidate this aspect.

- Potential as a Drug Candidate : Given its unique structure and biological interactions, there is ongoing research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant inhibition of cancer cell proliferation in breast cancer models. The compound induced apoptosis through caspase activation. |

| Study B (2021) | Reported antimicrobial effects against Gram-positive bacteria, suggesting potential applications in treating infections. |

| Study C (2022) | Explored the compound's interaction with specific enzyme targets, revealing its potential as a lead compound for drug development. |

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. It is particularly important in the development of:

- Anticancer Drugs : The compound's ability to act as a ligand for receptor binding enhances its utility in creating targeted therapies for cancer treatment.

- Antidiabetic Agents : Its role in drug formulations aimed at managing diabetes highlights its significance in metabolic disease management.

- Anti-inflammatory Drugs : The compound is involved in synthesizing medications that reduce inflammation, showcasing its diverse therapeutic potential.

Case Study: Antiviral Applications

Recent research has demonstrated that phenylboronic acid derivatives, including 4-(trans-4-Propylcyclohexyl)phenylboronic acid, can be modified to create nanoparticles with antiviral properties. These nanoparticles have shown promise in blocking viral entry, specifically against the Hepatitis C virus, while exhibiting low cellular toxicity (Khanal et al., 2013) .

Agrochemical Applications

Synthesis of Herbicides and Pesticides

In the agrochemical sector, this compound is integral to the production of various herbicides and pesticides. Notable applications include:

- Herbicides : It is used in synthesizing compounds like oxazinone and chloroacetamides, which are effective in weed control.

- Fungicides and Insecticides : The compound contributes to developing agents that protect crops from fungal infections and insect infestations.

Polymer Industry Applications

Building Block for Polymers

This compound is utilized as a building block in polymer chemistry. Its boronic acid group allows for:

- Polyethylene Glycol Production : Enhancing properties such as solubility and biocompatibility.

- Polyurethane Synthesis : Contributing to materials with desirable mechanical properties.

- Polyester Formation : Facilitating the creation of polymers with specific thermal and mechanical characteristics.

Catalytic Applications

Catalyst in Organic Reactions

The compound functions as a catalyst in various organic reactions, particularly:

- Dehydrative Condensation Reactions : It catalyzes reactions between carboxylic acids and amines, facilitating the synthesis of dipeptides and other organic compounds (Wang et al., 2018) .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Alkyl Chain Length in Cyclohexyl Derivatives :

Increasing the alkyl chain length (propyl → butyl → pentyl) enhances hydrophobicity and thermal stability. For example, the pentyl analog (CAS 143651-26-7) exhibits a higher molecular weight (274.20 vs. 246.16) and is preferred in liquid crystal displays (LCDs) due to its superior mesomorphic properties . - Substituent Electronic Effects :

- Electron-donating groups (e.g., methoxy in 4-Methoxyphenylboronic acid) increase boronic acid reactivity in Suzuki couplings by stabilizing the boronate intermediate .

- Bulky substituents (e.g., trans-4-propylcyclohexyl) reduce reaction rates in cross-coupling due to steric hindrance but improve selectivity in sterically demanding substrates .

- Functional Group Diversity: The ethynyl group in 4-Ethynylphenylboronic acid enables alkyne-azide cycloaddition ("click chemistry"), expanding its utility in bioconjugation and polymer chemistry . Phenoxy-substituted analogs are used in agrochemicals, leveraging their stability and π-π stacking interactions .

Méthodes De Préparation

Classical Lithiation-Borylation Method

The most widely reported synthesis begins with 4-(trans-4-propylcyclohexyl)bromobenzene as the starting material. The process involves three key steps:

Step 1: Bromination

4-Propylcyclohexylbenzene undergoes electrophilic aromatic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds via an arenium ion intermediate, yielding 4-(trans-4-propylcyclohexyl)bromobenzene with >90% regioselectivity.

Step 2: Lithiation

The brominated intermediate is treated with n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF). This generates a highly reactive aryl lithium species, which is quenched with trimethyl borate (B(OMe)₃) to form the boronic ester.

Step 3: Hydrolysis

The boronic ester is hydrolyzed under acidic conditions (HCl/H₂O) to yield the final product. This step requires careful pH control to prevent boroxine formation.

| Parameter | Value |

|---|---|

| Yield (Overall) | 65–72% |

| Purity (HPLC) | ≥98% |

| Reaction Time | 18–24 hours |

Miyaura Borylation

An alternative palladium-catalyzed method utilizes 4-(trans-4-propylcyclohexyl)bromobenzene and bis(pinacolato)diboron (B₂pin₂). This one-pot reaction employs Pd(dppf)Cl₂ as the catalyst and potassium acetate (KOAc) as the base in dimethyl sulfoxide (DMSO) at 80°C.

Advantages :

-

Reduced reaction time (4–6 hours)

-

Higher functional group tolerance

Limitations :

-

Requires rigorous exclusion of moisture

-

Catalyst cost impacts scalability

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adopt flow chemistry to enhance reproducibility. Key parameters include:

-

Residence Time : 30 minutes

-

Temperature : 100°C

-

Catalyst : Pd/C (heterogeneous, 0.5 mol%)

This method achieves 85% yield with ≥99% purity, attributed to precise control over reaction parameters and in-line purification.

Solvent Optimization

Industrial protocols replace THF with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent with higher boiling point (80°C vs. 66°C for THF). This substitution reduces energy consumption and improves safety.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred over UV-Vis due to the compound’s weak chromophore.

Challenges and Mitigation Strategies

Boroxine Formation

The boronic acid readily dehydrates to form a trimeric boroxine, especially under heating. Strategies to suppress this include:

Steric Hindrance

The trans-4-propylcyclohexyl group introduces steric bulk, slowing transmetallation in cross-couplings. Microwave-assisted synthesis (150°C, 10 minutes) mitigates this by accelerating reaction kinetics.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Lithiation-Borylation | 72 | 98 | Moderate | 120 |

| Miyaura Borylation | 85 | 99 | High | 90 |

| Flow Synthesis | 88 | 99.5 | High | 75 |

Emerging Techniques

Enzymatic Borylation

Preliminary studies using aryl halide peroxygenases demonstrate room-temperature borylation with 50–60% yield, though industrial viability remains unproven.

Photocatalytic Methods

Visible-light-driven catalysis with Ru(bpy)₃²⁺ reduces Pd loading to 0.1 mol%, achieving 78% yield in 2 hours.

Q & A

Q. What are the common synthetic routes for 4-(trans-4-propylcyclohexyl)phenylboronic acid?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple aryl halides with boronic acids. The trans-4-propylcyclohexyl group is introduced using stereospecific cyclohexane derivatives, ensuring retention of the trans configuration. Key intermediates include halogenated aryl precursors and boronic esters, with purification via column chromatography .

Q. How is the purity and structural integrity of this compound validated in research settings?

Researchers employ NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the absence of regioisomers and verify the trans configuration of the cyclohexyl group. High-resolution mass spectrometry (HRMS) and HPLC (≥99.5% purity) are critical for assessing purity and molecular weight consistency. X-ray crystallography may be used for definitive stereochemical confirmation .

Q. What safety precautions are essential when handling this compound?

Safety data sheets (SDS) recommend gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, immediate decontamination with water and medical consultation are advised. The compound’s boronic acid group may react with peroxides, necessitating storage in inert, anhydrous conditions .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of derivatives for targeted applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict reactivity in cross-coupling reactions. Molecular docking studies further elucidate interactions with biological targets, aiding in drug design or sensor development .

Q. What experimental strategies resolve contradictions in spectroscopic data for trans- vs. cis-isomers?

Discrepancies in NMR chemical shifts (e.g., cyclohexyl proton splitting patterns) can arise from incomplete stereochemical control during synthesis. Variable-temperature NMR and NOESY experiments differentiate cis/trans isomers by probing spatial proximity of substituents. Computational NMR simulations (e.g., Gaussian 09) validate experimental assignments .

Q. How does functionalization of the boronic acid group enhance its utility in materials science?

The boronic acid moiety can be converted to pinacol esters for improved stability or coupled with diols to form dynamic covalent bonds. These modifications enable applications in self-healing polymers or glucose-responsive hydrogels. Reaction kinetics are monitored via FT-IR or Raman spectroscopy to optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.